molecular formula C7H8F3N3 B1387786 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine CAS No. 959238-29-0

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine

カタログ番号: B1387786
CAS番号: 959238-29-0
分子量: 191.15 g/mol
InChIキー: RMUCKQYMCXRUKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine” is a chemical compound . It is also known as "3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine" .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next step involves the addition of chlorobenzene and trifluoroacetic anhydride . The mixture is heated, methanesulfonic acid is added, and trifluoroacetic acid is distilled out . The mixture is allowed to react and undergoes reduced pressure concentration until the solution is dried . The pH is regulated to 12, and organic phases are separated out . Impurities are removed to obtain the final product .


Molecular Structure Analysis

The molecular structure of “this compound” is analyzed using various techniques . Ultraperformance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) is one such method used for the quantification of this compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex . For instance, the compound reacts with isocyanates in the presence of triethylamine .


Physical and Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . The compound is soluble in methanol . Its melting point is 264 degrees Celsius (decomposition) .

将来の方向性

The compound is a pharmaceutical intermediate used in the synthesis of sitagliptin, an antidiabetic drug . Therefore, its future directions are likely tied to the development and production of this and potentially other pharmaceuticals .

作用機序

Target of Action

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is a pharmaceutical intermediate used in the synthesis of sitagliptin . Sitagliptin is a novel antidiabetic drug that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that degrades incretin hormones, which stimulate insulin secretion in response to meals. By inhibiting DPP-4, sitagliptin increases the levels of incretin hormones, thereby enhancing the body’s ability to lower blood glucose levels .

Mode of Action

Sitagliptin, the final product, inhibits the DPP-4 enzyme, preventing the degradation of incretin hormones and thus promoting insulin secretion .

Biochemical Pathways

The compound is involved in the synthesis of sitagliptin, a DPP-4 inhibitor. The inhibition of DPP-4 leads to increased levels of incretin hormones, such as GLP-1 and GIP. These hormones are released by the intestine in response to food intake and stimulate insulin secretion from pancreatic beta cells. Therefore, the compound indirectly affects the incretin hormone pathway .

Pharmacokinetics

Sitagliptin has a half-life of approximately 12 hours and is primarily excreted unchanged in the urine .

Result of Action

As a precursor in the synthesis of sitagliptin, the action of this compound contributes to the effects of the final drug. Sitagliptin increases the levels of incretin hormones, leading to enhanced insulin secretion and decreased glucagon secretion. This results in a decrease in blood glucose levels .

Action Environment

The action of this compound is influenced by the conditions of its synthesis and the environment in which the final drug, sitagliptin, is administered. Factors such as pH, temperature, and the presence of other substances can affect the synthesis and stability of the compound . In the human body, factors such as renal function can influence the pharmacokinetics and efficacy of sitagliptin .

生化学分析

Biochemical Properties

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor . This compound interacts with various enzymes and proteins, including DPP-4, which is involved in the regulation of glucose metabolism. The interaction between this compound and DPP-4 leads to the inhibition of the enzyme, thereby increasing the levels of incretin hormones that stimulate insulin release and decrease glucagon levels .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DPP-4 by this compound enhances the activity of incretin hormones, which in turn affects insulin secretion and glucose homeostasis . Additionally, this compound has been shown to impact gene expression related to glucose metabolism and insulin signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity . This inhibition prevents the degradation of incretin hormones, thereby prolonging their action and enhancing insulin secretion. Furthermore, this compound may also influence other molecular targets involved in glucose metabolism and insulin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may affect its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on glucose metabolism and insulin signaling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 and enhances insulin secretion without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and hypoglycemia have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. The compound interacts with enzymes such as DPP-4, which plays a key role in the degradation of incretin hormones . By inhibiting DPP-4, this compound increases the levels of active incretin hormones, thereby enhancing insulin secretion and improving glucose homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound is known to be distributed throughout the body, with a particular affinity for tissues involved in glucose metabolism, such as the pancreas and liver . Its localization and accumulation in these tissues contribute to its therapeutic effects on glucose homeostasis .

Subcellular Localization

This compound is localized within specific subcellular compartments, which influences its activity and function. The compound is primarily found in the cytoplasm, where it interacts with DPP-4 and other molecular targets involved in glucose metabolism . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further modulating its effects on cellular function .

特性

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6/h4,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUCKQYMCXRUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=C2C(F)(F)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183786
Record name 5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-29-0
Record name 5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Trifluoromethyl-imidazo[1,5-a]pyrazine 1j (12.0 g, 64.2 mmol) was dissolved in 150 mL of anhydrous ethanol under stirring, then 10% Pd/C (500 mg) was added to the solution. The reaction mixture was stirred at room temperature under a hydrogen atmosphere overnight. The reaction solution was filtered through a pad of coarse silica gel and concentrated under reduced pressure to obtain the title compound 3-trifluoromethyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine 1k (12.2 g, yield 99%) as a brown solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
Reactant of Route 2
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
Reactant of Route 3
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
Reactant of Route 4
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
Reactant of Route 5
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
Reactant of Route 6
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。